

### molecular structure of 18F-UCB-H

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UCB-H    |           |
| Cat. No.:            | B1194916 | Get Quote |

An In-depth Technical Guide to 18F-UCB-H

### Introduction

<sup>18</sup>F-**UCB-H** is a novel and highly specific positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2] SV2A is a crucial protein found in the membranes of presynaptic vesicles and is involved in neurotransmission.[2][3] The antiepileptic drug levetiracetam also targets SV2A.[1] [4] As SV2A density correlates with synaptic density, <sup>18</sup>F-**UCB-H** serves as an invaluable tool for researchers and clinicians to study synaptic integrity in the living brain.[2][3] This guide provides a comprehensive overview of the molecular structure, synthesis, and experimental applications of <sup>18</sup>F-**UCB-H**.

### **Molecular Structure and Properties**

<sup>18</sup>F-**UCB-H** is a fluorinated derivative of **UCB-H**, designed for high affinity and specific binding to SV2A.



| Property          | Value                                                                           |
|-------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | 1-((3-[18F]Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
| Molecular Formula | C <sub>16</sub> H <sub>12</sub> <sup>18</sup> F <sub>4</sub> N <sub>2</sub> O   |
| Molar Mass        | 324.28 g/mol (for the non-radioactive <sup>19</sup> F version)[5]               |
| Target            | Synaptic Vesicle Glycoprotein 2A (SV2A)[1][2]                                   |
| Application       | Positron Emission Tomography (PET) Imaging[1][3]                                |

## Radiosynthesis of 18F-UCB-H

The production of <sup>18</sup>F-**UCB-H** for clinical and preclinical use has evolved from a multi-step process to a more efficient, automated single-step synthesis.

## **Multi-Step Synthesis Protocol**

An earlier method for synthesizing <sup>18</sup>F-**UCB-H** involved a four-step process.[4][6] This process includes the nucleophilic labeling of a pyridine precursor, followed by reductive amination and internal cyclization.[4]

### Reagents and Conditions:[4][6]

- Step a (Fluorination): N-tetradecyltrimethylammonium [18F]F<sup>-</sup> / tetraethylammonium HCO<sub>3</sub><sup>-</sup> in DMSO-DMF, heated at 140°C for 2 minutes.[4][6]
- Step b (Amine Addition): Triethylamine-methanol, heated at 60°C for 20 minutes.[4][6]
- Steps c & d (Reduction & Cyclization): Sodium borohydride (NaBH<sub>4</sub>), heated at 60°C for 25 minutes.[4][6]





Click to download full resolution via product page

A diagram illustrating the multi-step synthesis of <sup>18</sup>F-**UCB-H**.

### **Automated One-Step Synthesis Protocol**

A more recent, robust, and cGMP-compliant method involves a one-step radiolabeling of a stable pyridyliodonium salt precursor.[5][7] This has significantly improved the efficiency and accessibility of <sup>18</sup>F-**UCB-H** for widespread use.

Protocol Summary: The synthesis involves the direct nucleophilic fluorination of a pyridyl(4-methoxyphenyl)iodonium salt with [18F]fluoride.[7] This reaction is fully automated.

### **Quantitative Data**



The following tables summarize key quantitative data for <sup>18</sup>F-**UCB-H** from various studies.

Radiosynthesis Performance

| Parameter               | Multi-Step Synthesis   | One-Step Automated<br>Synthesis |
|-------------------------|------------------------|---------------------------------|
| Radiochemical Yield     | 45 ± 13%[1]            | 34 ± 2% (uncorrected)[7]        |
| Specific Activity (EOS) | 0.44 ± 0.24 Ci/μmol[1] | 815 ± 185 GBq/μmol[7]           |
| Synthesis Time          | 150 minutes[4]         | 50 minutes[7]                   |
| Radiochemical Purity    | >98%[5]                | Not specified                   |

### **Pharmacokinetics in Non-Human Primates**

Data from studies in rhesus and cynomolgus monkeys.

| Parameter                    | Value                                      |
|------------------------------|--------------------------------------------|
| Metabolism (Parent Compound) | ~40% remaining at 30 min post-injection[1] |
| Peak Brain Activity          | < 15 minutes[1]                            |
| Plasma to Whole-Blood Ratio  | 0.90 ± 0.05[5]                             |

# Regional Brain Distribution Volume ( $V_t$ ) in Rhesus Monkeys[1]



| Brain Region           | Vt Value |
|------------------------|----------|
| Cingulate Cortex (CIN) | 16.5     |
| Occipital Cortex (OCC) | 16.0     |
| Frontal Cortex (FNT)   | 15.2     |
| Striatum (STR)         | 14.6     |
| Cerebellum (CER)       | 12.9     |
| Thalamus (THA)         | 12.4     |
| Pons (PON)             | 11.0     |
| Brainstem (BST)        | 10.8     |

## Experimental Protocols In Vivo PET Imaging in Rodents

This protocol outlines a typical preclinical PET study using <sup>18</sup>F-**UCB-H** in rats to quantify SV2A. [8]

### Methodology:

- Animal Preparation: Rats are anesthetized, typically with isoflurane.[8]
- Arterial Input Function: An arteriovenous shunt and a β-microprobe system are used to measure the arterial input function continuously.[8]
- Tracer Injection: A bolus of <sup>18</sup>F-UCB-H (e.g., 140 ± 20 MBq) is injected intravenously.[8]
- PET Scan Acquisition: Dynamic PET scanning is performed to capture the tracer's kinetics in the brain.
- Blocking Study (for specificity): To confirm specific binding, a separate cohort of animals is pretreated with a blocking agent like levetiracetam (LEV) at varying doses (0.1-100 mg/kg) before tracer injection.[8]



 Data Analysis: The distribution volume (Vt) is calculated using methods like the Logan graphical analysis to quantify tracer uptake and binding.[8]



Click to download full resolution via product page

A workflow for a typical preclinical <sup>18</sup>F-**UCB-H** PET imaging study.

### Conclusion

<sup>18</sup>F-**UCB-H** has emerged as a robust and specific PET tracer for the in vivo quantification of SV2A, a key marker of synaptic density.[1][8] Its favorable kinetics and the development of an efficient, automated radiosynthesis have made it a valuable tool in neuroscience research.[3][7] It holds significant promise for studying synaptic alterations in a variety of neurological and psychiatric disorders, including epilepsy and Alzheimer's disease.[4]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. trasis.com [trasis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of [18F]UCB-H revisited in the healthy non-human primate brain PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of 18F-UCB-H as a novel PET tracer for synaptic vesicle protein 2A in the brain
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 18F-UCB-H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194916#molecular-structure-of-18f-ucb-h]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com